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The table below summarizes the key efficacy and safety findings from the identified early-phase clinical

trials.

Trial Aspect

Phase | Dose-Escalation
(Japanese Patients) [1]

Phase | Expansion (RAS-RAF Mutant
Patients) [2]

Patient Population

Recommended
Dose

Primary Toxicities

Pharmacodynamics

Japanese patients with advanced
solid tumors

8 mg/day (4 mg BID)

Grade 3 Creatine Phosphokinase
(CPK) elevation (DLT); Dermatitis
acneiform, eye disorders

Dose-dependent inhibition of
pPERK in Peripheral Blood
Mononuclear Cells (PBMCs)

Selected patients with advanced cancer
(Melanoma, NSCLC, Colorectal Cancer)
with RAS-RAF mutations

8.5 mg BID

Rash, acneiform dermatitis,
gastrointestinal disorders (mostly Grade
1/2)

Reduced pERK phosphorylation in paired
tumor biopsies; 69% of patients showed a
decrease in [18F]FDG uptake by day 15

| Anti-tumor Activity | 1 confirmed partial response (esophageal cancer); 7 patients with progression-free

survival >16 weeks | BRAF-mutant Melanoma: 24% PR (4/17) BRAF wild-type Melanoma: 20% PR
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(4/20) KRAS-mutant NSCLC: 11% PR (2/18) KRAS-mutant Colorectal Cancer: 100% PD (0/30) |

Detailed Experimental Protocols

The trials employed specific methodologies to assess drug behavior and biological effects.

¢ Study Design (Dose-Escalation): The initial Phase | trialused a3 + 3 dose-escalation
design. Patients received a single dose of RO4987655 followed by continuous once-daily or twice-
daily dosing in 28-day cycles to determine the Maximum Tolerated Dose (MTD) [1].

e Pharmacokinetics (PK) Analysis: Plasma concentrations of RO4987655 were measured. The drug
exhibited a plasma half-life ranging from 4.32 to 21.1 hours and reached steady-state conditions by
Cycle 1, Day 8 with multiple doses. Exposure increased in a dose-proportional manner [1].

¢ Pharmacodynamics (PD) Biomarkers:

o pERK Inhibition: Target engagement was confirmed by measuring the inhibition of
phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) in the dose-
escalation study [1] and directly in sequential tumor biopsies in the expansion study [2].

o [18F]FDG-PET Imaging: Metabolic response was assessed by measuring changes in tumor
uptake of the radiotracer [18F]Fluorodeoxyglucose (FDG) between baseline and Day 15 of
treatment [2].

Preclinical Mechanistic Insights and Workflow

A preclinical study used human tumor xenograft models to investigate the mechanism of R04987655,

combining imaging and proteomic analysis [3] [4].

o Experimental Workflow: The study involved treating mice with K-ras-mutated human lung
carcinoma xenografts with RO4987655. The workflow consisted of longitudinal [18F]JFDG-PET
imaging at multiple time points, followed by molecular analysis of the tumors using semi-
quantitative fluorescent immunohistochemistry (fIHC) for GLUT1 and hexokinase 1, and
Reverse Phase Protein Arrays (RPPA) for comprehensive signaling pathway profiling [3] [4].

¢ Key Findings: The study observed an initial decrease in [18F]FDG uptake, followed by a rebound
on day 3. RPPA analysis revealed that this rebound was associated with a reactivation of the
MAPK pathway and activation of the compensatory PI3K pathway, evidenced by up-regulation of
pPMEK, pC-RAF, and pAKT [3] [4].

This complex feedback mechanism is illustrated in the following signaling pathway diagram.
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Diagram of RO4987655 mechanism and feedback. MEK inhibition by RO4987655 can trigger feedback
reactivation of the MAPK pathway and compensatory PI3K pathway activation, leading to a rebound in

glucose metabolism [3] [4].

Interpretation and Conclusions
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¢ Clinical Utility: RO4987655 demonstrated a manageable safety profile consistent with other MEK
inhibitors and confirmed single-agent antitumor activity in BRAF-mutant melanoma and KRAS-
mutant NSCLC. A key finding was its lack of efficacy as a single agent in KRAS-mutant
colorectal cancer [2].

o Biomarker Validation: The trials successfully established pERK inhibition in PBMCs and tumor
tissue, as well as early [18F]JFDG-PET metabolic changes, as valid pharmacodynamic
biomarkers for RO4987655, supporting their use in clinical development [1] [2].

¢ Mechanistic Resistance: Preclinical data suggests that compensatory pathway activation is a
potential mechanism for acquired resistance, providing a rationale for exploring combination
therapies targeting parallel pathways like PI3K to enhance and sustain efficacy [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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